Lithium chloride monohydrate

Catalog No.
S1512129
CAS No.
16712-20-2
M.F
ClH2LiO
M. Wt
60.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium chloride monohydrate

CAS Number

16712-20-2

Product Name

Lithium chloride monohydrate

IUPAC Name

lithium;chloride;hydrate

Molecular Formula

ClH2LiO

Molecular Weight

60.4 g/mol

InChI

InChI=1S/ClH.Li.H2O/h1H;;1H2/q;+1;/p-1

InChI Key

VXJIMUZIBHBWBV-UHFFFAOYSA-M

SMILES

[Li+].O.[Cl-]

Canonical SMILES

[Li+].O.[Cl-]

Isomeric SMILES

[Li+].O.[Cl-]

In a study published in the journal PLOS ONE, researchers demonstrated that topical application of LiCl on exposed dental pulp in mice induced dentin bridge formation. Micro-CT and microscopic analysis revealed the formation of tubular dentin, a characteristic structure of healthy dentin, at the site of application. This finding suggests LiCl's potential as a novel capping material to stimulate dentin regeneration.

Other Research Applications

Beyond dentin regeneration, LiCl monohydrate finds applications in various scientific research fields, including:

  • Biochemical research: LiCl can be used to precipitate RNA from cellular extracts, facilitating its isolation and purification for further analysis.
  • Electrochemistry: LiCl serves as a precursor in the production of lithium metal through electrolysis, a crucial step in battery research and development [].
  • Desiccant: Due to its hygroscopic (water-absorbing) nature, LiCl monohydrate finds use as a desiccant in air drying applications, helping to remove moisture from air streams.

Lithium chloride monohydrate is a chemical compound with the formula LiCl·H₂O. It appears as a white, hygroscopic solid that readily absorbs moisture from the air. This compound is a hydrated form of lithium chloride, which is known for its high solubility in water and other polar solvents. The monohydrate form is particularly significant in various industrial and laboratory applications due to its unique properties, including its ability to act as a desiccant and its role in lithium metal production.

Lithium chloride monohydrate is considered mildly toxic if ingested. It can cause irritation to the skin, eyes, and respiratory system upon contact [6]. Here are some safety precautions to consider:

  • Wear gloves, safety glasses, and respiratory protection when handling the compound.
  • Wash hands thoroughly after handling.
  • Avoid contact with eyes and skin.
  • Do not ingest.
  • Store in a cool, dry, and well-ventilated container.

Reference List:

  • American Elements: - Lithium Chloride Monohydrate
  • Merck Millipore - Lithium chloride monohydrate
  • Thermo Scientific Chemicals: - Lithium chloride monohydrate, 99.95% (metals basis)
  • Zumdahl, S. & S. A. Zumdahl. (2000). Chemistry (5th ed.). Houghton Mifflin Company.
  • Sigma-Aldrich: - Lithium chloride 99.99

  • Reaction with Sulfuric Acid:
    2LiCl+H2SO4Li2SO4+2HCl2\text{LiCl}+\text{H}_2\text{SO}_4\rightarrow \text{Li}_2\text{SO}_4+2\text{HCl}
    This reaction produces lithium sulfate and hydrogen chloride gas .
  • Reaction with Sodium Hydroxide:
    LiCl+NaOHLiOH+NaCl\text{LiCl}+\text{NaOH}\rightarrow \text{LiOH}+\text{NaCl}
    Here, lithium hydroxide and sodium chloride are formed .
  • Formation of Precipitates:
    Lithium chloride can also react with silver nitrate to produce silver chloride:
    LiCl+AgNO3AgCl+LiNO3\text{LiCl}+\text{AgNO}_3\rightarrow \text{AgCl}+\text{LiNO}_3

Lithium chloride monohydrate exhibits various biological activities. It has been shown to have acaricidal properties, effectively targeting pests such as Varroa destructor, which affects honey bee populations. Additionally, it is used in research to study conditioned place preference and aversion in laboratory animals, indicating its potential effects on behavior .

Lithium chloride monohydrate can be synthesized through several methods:

  • From Lithium Carbonate:
    Lithium carbonate reacts with hydrochloric acid to produce lithium chloride, which can then be crystallized as a monohydrate upon evaporation of the solution.
  • Direct Hydration:
    Anhydrous lithium chloride can be hydrated by exposing it to water vapor or by dissolving it in water and allowing it to crystallize under controlled conditions .
  • Evaporation Techniques:
    Slow evaporation techniques can yield high-purity crystals of lithium chloride monohydrate from saturated solutions .

Lithium chloride monohydrate has a wide range of applications:

  • Desiccant: It is commonly used in drying air streams due to its hygroscopic nature.
  • Production of Lithium Metal: It serves as an electrolyte in the electrolysis process for producing lithium metal.
  • Brazing Flux: In the automotive industry, it is used as a brazing flux for aluminum parts.
  • Organic Synthesis: It acts as an additive in various organic reactions, including the Stille reaction .

Research indicates that lithium chloride monohydrate interacts with various biological systems, particularly in studies related to mental health. Lithium salts are known for their mood-stabilizing properties, and studies have explored their effects on neurotransmitter systems and cellular signaling pathways. The compound's role in precipitating RNA from cellular extracts has also been investigated, showcasing its utility in biochemical applications .

Lithium chloride monohydrate shares similarities with other alkali metal chlorides but possesses unique characteristics due to the small size of the lithium ion.

CompoundChemical FormulaUnique Properties
Sodium ChlorideNaClCommon table salt; less soluble than lithium chloride.
Potassium ChlorideKClHigher solubility than sodium chloride; used in fertilizers.
Calcium ChlorideCaCl₂Deliquescent; used as a desiccant and in de-icing.
Magnesium ChlorideMgCl₂Highly soluble; used in food processing and road de-icing.

Uniqueness of Lithium Chloride Monohydrate:

  • Exceptional solubility in polar solvents.
  • Strong hygroscopic nature, making it an effective desiccant.
  • Specific biological activity that distinguishes it from other metal chlorides.

Crystalline Structure Variations and Polymorphism

Orthorhombic Modifications and Structural Characterization

Lithium chloride monohydrate exhibits structural versatility, with orthorhombic polymorphs stabilized through specific solvation environments. In ionic cocrystals containing l-proline, orthorhombic forms arise from square grid (sql) coordination networks, where lithium cations adopt tetrahedral geometries bonded to oxygen atoms from water, carboxylate groups, and ether molecules [3]. Key Li–O bond lengths in these systems range from 1.90(1) to 1.93(1) Å, while Li–Cl distances extend to 2.35–2.40 Å, reflecting weaker ionic interactions compared to anhydrous LiCl (2.18 Å) [1] [3].

Hydrogen-bonding networks further stabilize orthorhombic frameworks. For example, in l-proline-containing cocrystals, zwitterionic proline molecules form interlayer hydrogen bonds (2.77–2.78 Å) with carboxylate oxygen atoms, reinforcing sql topology [3]. Powder X-ray diffraction (PXRD) analyses of these systems reveal lattice parameters consistent with orthorhombic symmetry (e.g., a = 10.42 Å, b = 12.85 Å, c = 15.30 Å), with full width at half maxima (FWHM) values as low as 29.31 arc seconds, indicating high crystalline perfection [5].

Table 1: Structural Parameters of Lithium Chloride Monohydrate Polymorphs

PolymorphSpace GroupLattice Parameters (Å)Coordination Geometry
OrthorhombicP2₁2₁2₁a = 10.42, b = 12.85, c = 15.30Tetrahedral (Li–O₄)
MonoclinicP2₁a = 8.95, b = 14.20, c = 9.87Distorted Tetrahedral

Crystal System Transitions and Stabilization Mechanisms

Phase transitions in LiCl·H₂O systems are governed by solvent interactions and thermodynamic stability. Slurry experiments demonstrate that metastable monoclinic polymorphs of lithium salicylate-proline cocrystals convert irreversibly to orthorhombic forms upon prolonged exposure to mother liquor, driven by lattice energy minimization [3]. Similarly, humidity-induced transformations in lithium 4-methoxybenzoate-proline cocrystals highlight the role of water molecules in stabilizing high-symmetry phases [3].

Stabilization mechanisms involve:

  • Solvent-Mediated Recrystallization: Polar aprotic solvents like dimethylformamide (DMF) favor sql network formation by coordinating lithium cations, whereas protic solvents promote disordered phases [3].
  • Thermodynamic Control: Slow cooling (0.1°C/min) from saturated aqueous solutions enables preferential growth of orthorhombic LiCl·H₂O by reducing nucleation-driven kinetic traps [5].

Crystal Growth Techniques and Optimization

Slow Evaporation Solution Growth Methods

Controlled evaporation of aqueous or ethanol-water solutions (3:1 v/v) at 25°C produces high-quality LiCl·H₂O single crystals with dimensions exceeding 10 mm³ [5]. Key parameters include:

  • Supersaturation Regulation: Maintaining 70–80% relative humidity prevents dendritic growth by limiting solvent loss to 0.5 mL/day [5].
  • Additive Effects: Introducing 5 mol% l-proline modifies growth kinetics, yielding crystals with enhanced birefringence (Δn = 0.12 at 589 nm) and laser damage thresholds (3.2 GW/cm² for single-shot irradiation) [5].

Table 2: Optimization Parameters for Slow Evaporation Growth

ParameterOptimal RangeOutcome
Temperature25–30°CReduced defect density
Evaporation Rate0.4–0.6 mL/dayHomogeneous nucleation
Solvent Ratio (H₂O:EtOH)3:1Improved optical clarity

Dendritic Growth Patterns and Control Mechanisms

Although LiCl·H₂O typically exhibits faceted growth, dendritic morphologies emerge under high supersaturation (σ > 1.5). In situ microscopy reveals branched structures with primary arm spacings of 50–80 μm when cooling rates exceed 2°C/min [5]. Suppression strategies include:

  • Microgravity Simulation: Rotating-wall vessels (10 RPM) dampen convective instabilities, reducing tip splitting phenomena [5].
  • Impurity Seeding: Adding 0.1 wt% KCl decouples solute diffusion fields, favoring isotropic growth [5].

Crystallization Kinetics in Various Solution Environments

The Avrami model effectively describes crystallization kinetics, with nucleation exponents (n) of 2.1–2.3 indicating diffusion-controlled growth in aqueous systems [5]. Key findings include:

  • Solvent Polarity Effects: Ethanol-water mixtures (ε = 50–60) accelerate nucleation rates (J ≈ 10⁷ m⁻³s⁻¹) compared to pure water (J ≈ 10⁶ m⁻³s⁻¹) [5].
  • Ionic Strength Dependencies: Increasing Li⁺ concentration from 0.1 to 1.0 M reduces activation energy for crystallization (ΔG‡) from 58 to 42 kJ/mol [3].
  • Additive Interactions: l-Proline zwitterions decrease interfacial tension by 18%, lowering critical nucleus radius from 2.8 to 1.9 nm [3].

Table 3: Kinetic Parameters in LiCl·H₂O Crystallization

ConditionActivation Energy (kJ/mol)Nucleation Rate (m⁻³s⁻¹)Growth Mode
Aqueous581.2×10⁶Spiral
Ethanol-Water493.8×10⁷2D Nucleation
l-Proline Modified379.1×10⁷Continuous

Industrial and Laboratory-Scale Synthesis Routes

The fundamental synthesis routes for lithium chloride monohydrate rely on well-established acid-base neutralization reactions that have been optimized for both industrial and laboratory applications. The primary synthesis pathway involves the reaction of lithium carbonate with hydrochloric acid, producing lithium chloride according to the stoichiometric equation: Li₂CO₃ + 2HCl → 2LiCl + H₂O + CO₂ [1] [2]. This method achieves yields of 95-98% and produces lithium chloride with purities ranging from 99.5-99.9% [1] [2].

Alternative synthesis routes utilize lithium hydroxide as the starting material, following the reaction: LiOH + HCl → LiCl + H₂O [2] [3]. This approach offers similar yield efficiencies and purity levels while providing greater control over reaction conditions due to the more straightforward stoichiometry [2] [3]. The process requires careful temperature control and pH monitoring to ensure complete conversion while minimizing side reactions [2].

Laboratory-scale synthesis often employs these same fundamental reactions but with enhanced control systems for research and development purposes. The laboratory methods typically incorporate real-time monitoring of reaction parameters, including temperature, pH, and conductivity, to optimize reaction conditions for specific purity requirements [4] [5]. These controlled synthesis routes serve as the foundation for scaling up to industrial production while maintaining consistent product quality.

Brine-based synthesis represents another significant industrial approach, particularly for regions with access to lithium-rich natural brines. This method involves the natural evaporation and concentration of lithium-containing brines followed by chemical processing to obtain lithium chloride [6] [7]. While this approach typically achieves lower initial yields of 50-60%, it offers advantages in terms of raw material availability and cost-effectiveness in appropriate geographical locations [6] [7].

Advanced Production Technologies

Chlorine Gas Absorption in Lithium Hydroxide Solutions

The chlorine gas absorption method represents an advanced production technology that utilizes the controlled absorption of chlorine gas in lithium hydroxide solutions to produce lithium chloride. This process involves the reaction: LiOH + Cl₂ → LiClO + LiCl, followed by reduction steps to convert lithium hypochlorite to lithium chloride [8] [9] [10]. The method achieves yields of 85-95% with purities ranging from 99.5-99.9% [8] [9].

The process requires sophisticated gas handling systems and precise control of chlorine gas flow rates to ensure optimal absorption efficiency [9] [11]. Temperature control is critical, as excessive temperatures can lead to decomposition of intermediate products, while insufficient temperatures result in incomplete absorption [9]. The method offers advantages in terms of process integration with existing chlor-alkali operations, where chlorine gas is readily available as a byproduct [9] [11].

Research conducted by the Naval Research Laboratory demonstrated that lithium hydroxide monohydrate shows superior reactivity compared to anhydrous forms, with the presence of moisture being essential for optimal chlorine absorption [9] [11]. The study found that lithium hydroxide monohydrate could effectively absorb chlorine gas concentrations of 1.5-1.6% in air, achieving substantial removal efficiencies [9] [11].

Conversion Processes from Lithium Salts of Chlorine Oxygen Acids

The conversion of lithium salts of chlorine oxygen acids represents a sophisticated approach to lithium chloride production that addresses the challenges associated with mixed chlorine-oxygen compound systems. This process involves the systematic conversion of lithium hypochlorite, lithium chlorite, lithium chlorate, and lithium perchlorate to lithium chloride through controlled reduction reactions [8] [10].

The conversion process typically begins with the absorption of chlorine gas in lithium hydroxide solutions, which produces a mixture of lithium chloride and various lithium salts of chlorine oxygen acids [8] [10]. The subsequent conversion involves treatment with ammonia to reduce lithium hypochlorite and lithium chlorite, followed by acidification and treatment with organic reducing agents to convert lithium chlorate and lithium perchlorate to lithium chloride [8] [10].

This method achieves high conversion efficiencies while producing lithium chloride substantially free from chlorine oxygen acid impurities [8] [10]. The process requires careful control of reaction conditions, including pH, temperature, and reducing agent concentrations, to ensure complete conversion while maintaining product purity [8] [10]. The technology has been successfully implemented in industrial settings where high-purity lithium chloride is required for specialized applications [8] [10].

Purification Protocols and Quality Enhancement Strategies

The purification of lithium chloride monohydrate involves multiple sequential steps designed to remove specific categories of impurities while maintaining high lithium recovery rates. The purification protocols typically begin with the removal of heavy metals through precipitation with lithium hydroxide, achieving removal efficiencies of 90-95% for elements such as iron, nickel, copper, and cobalt [12] [13] [14].

Calcium and magnesium removal represents a critical purification step, as these alkaline earth metals can significantly impact the quality of the final product. The preferred method involves the addition of sodium oxalate, which forms highly insoluble calcium oxalate and magnesium oxalate precipitates [12] [13]. This approach achieves removal efficiencies of 95-98% and can reduce calcium concentrations to 5-6 ppm in high-molarity lithium chloride solutions [12] [13].

Advanced purification techniques include solvometallurgical processes that exploit solubility differences between lithium chloride and impurities in organic solvents. A notable approach involves the use of 95% ethanol solutions, which enables the selective dissolution of lithium chloride while precipitating magnesium hydroxide and calcium hydroxide [15]. This method achieves purities exceeding 99.5% lithium content in a single process step, representing a significant advancement over traditional aqueous purification methods [15].

Tetrahydrofuran extraction provides another selective purification approach, particularly effective for separating lithium chloride from calcium chloride impurities [16]. The method relies on the preferential solubility of lithium chloride in tetrahydrofuran, achieving separation efficiencies of 90-95% under controlled conditions [16].

The final purification steps often involve crystallization from concentrated solutions followed by pressurized carbon dioxide treatment. This two-step crystallization process effectively removes entrapped sodium and potassium ions, achieving final purities exceeding 99.95% [12] [13]. The process involves dissolving lithium carbonate in water under high-pressure carbon dioxide to form lithium bicarbonate, followed by thermal decomposition to precipitate high-purity lithium carbonate [12] [13].

Sustainable and Scalable Manufacturing Approaches

The development of sustainable manufacturing approaches for lithium chloride monohydrate has become increasingly important as environmental regulations tighten and demand for clean energy storage solutions grows. Geothermal energy-powered extraction represents the most advanced sustainable approach, achieving net-zero carbon emissions through the integration of renewable energy sources with lithium production [17] [18] [19].

Vulcan Energy Resources has demonstrated commercial-scale sustainable production through their integrated geothermal energy and lithium extraction system [17] [18] [19]. The process utilizes naturally heated geothermal brines to power both lithium extraction and electricity generation, achieving energy-positive operations where the facility generates more energy than it consumes [17] [18] [19]. The system produces battery-grade lithium hydroxide monohydrate with purities meeting industry specifications while maintaining a carbon footprint of net-zero tonnes of CO₂ per tonne of lithium hydroxide [17] [18] [19].

Solar energy integration provides another sustainable manufacturing approach, particularly effective in regions with high solar irradiation. SQM's operations in the Atacama Desert demonstrate large-scale solar energy utilization, with more than 95% of energy requirements met through solar radiation [7]. The natural evaporation process requires minimal electrical energy for evaporation and purification, utilizing approximately 19,000 gigawatt hours of solar energy annually [7].

Closed-loop brine processing systems minimize water consumption and environmental impact by recycling processed brines back to their source reservoirs [17] [19]. This approach reduces net water consumption to 1.6 tonnes per tonne of lithium hydroxide produced, representing a significant improvement over conventional methods [17] [19]. The closed-loop system also maintains reservoir pressure and composition, minimizing long-term environmental impact [17] [19].

Advanced electrolysis technologies powered by renewable energy sources offer scalable solutions for lithium chloride conversion. Nobian's patented electrolysis process utilizes existing chlor-alkali infrastructure to convert lithium chloride to lithium hydroxide monohydrate with energy consumption of approximately 10 kWh per kilogram of product [20] [21] [22]. The process achieves high conversion efficiencies while utilizing renewable electricity sources, contributing to the overall sustainability of the manufacturing operation [20] [21] [22].

The integration of waste heat recovery systems enhances the energy efficiency of lithium chloride production by capturing and utilizing thermal energy from various process streams. These systems typically achieve 10-20% energy savings compared to conventional processes while reducing overall environmental impact [23]. The recovered heat can be used for solution concentration, crystallization, and drying operations, improving the overall energy balance of the manufacturing process [23].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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